molecular formula C20H18N2O3S B3832847 N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide

N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide

Cat. No.: B3832847
M. Wt: 366.4 g/mol
InChI Key: CZYWJBOBGTWTKP-UHFFFAOYSA-N
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Description

N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide is a complex organic compound that features a naphthalene ring, a benzamide group, and a prop-2-enylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with benzoyl chloride in the presence of a base to form the benzamide structure. The prop-2-enylsulfamoyl group is then introduced through a sulfonation reaction using prop-2-enylamine and a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid and subsequent production of inflammatory mediators . This interaction disrupts key pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enylsulfamoyl group enhances its potential as an enzyme inhibitor and provides unique pathways for chemical modifications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)naphthalen-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-14-21-26(24,25)19-13-12-18(16-10-6-7-11-17(16)19)22-20(23)15-8-4-3-5-9-15/h2-13,21H,1,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYWJBOBGTWTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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